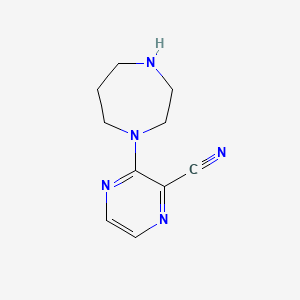

2-Cyano-3-(homopiperazin-1-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,4-diazepan-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-8-9-10(14-4-3-13-9)15-6-1-2-12-5-7-15/h3-4,12H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCLAEBKVVQXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 Cyano 3 Homopiperazin 1 Yl Pyrazine

Methodologies for the Construction of the Pyrazine (B50134) Core

The pyrazine ring, a 1,4-diazine, is a fundamental component of numerous biologically active compounds. nih.gov Its synthesis and functionalization are well-established fields in heterocyclic chemistry.

Classical and Contemporary Approaches to Pyrazine Ring Synthesis

Classical methods for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. nih.gov A biomimetic approach involves the homodimerization of α-amino aldehydes followed by air oxidation, which can produce 2,5-disubstituted pyrazines. nih.gov

More contemporary methods have focused on creating substituted pyrazines through catalyzed cross-coupling reactions and acceptorless dehydrogenative coupling routes. For instance, manganese pincer complexes have been used to catalyze the formation of 2,5-dialkyl-substituted pyrazines from the dehydrogenative self-coupling of β-amino alcohols. nih.govacs.org This method is atom-economical and environmentally benign, generating only hydrogen gas and water as byproducts. nih.gov Another modern approach involves the iron-catalyzed C-H functionalization of pyrazines with organoboron agents to create complex substituted pyrazines. nih.gov

| Synthesis Method | Precursors | Key Features | Reference |

| Classical Condensation | 1,2-Dicarbonyls + 1,2-Diamines | Standard, widely used protocol. | nih.gov |

| Biomimetic Dimerization | α-Amino Aldehydes | Mimics natural synthesis pathways. | nih.gov |

| Dehydrogenative Coupling | β-Amino Alcohols | Atom-economical, catalyzed by Manganese complexes. | nih.govacs.org |

| C-H Functionalization | Pyrazine + Organoboron Agents | Iron-catalyzed, allows for direct functionalization. | nih.gov |

Regioselective Functionalization of Pyrazine Derivatives

Once the pyrazine core is formed, regioselective functionalization is crucial for introducing substituents at specific positions. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially on halogenated pyrazine precursors. rsc.orgnih.gov

A key strategy for synthesizing precursors to the target molecule involves the selective functionalization of dichloropyrazines. For example, studies on 2-substituted 3,5-dichloropyrazines show that the directing effect of the substituent at the 2-position is highly predictable. An electron-withdrawing group (EWG) at the C2 position directs nucleophilic attack to the C5 position, while an electron-donating group (EDG) directs the attack to the C3 position. acs.orgresearchgate.net This regioselectivity is critical for building complex pyrazine derivatives.

Metalation is another powerful tool for regioselective functionalization. The use of hindered bases like lithium tetramethylpiperidide (LiTMP) or TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidide) allows for deprotonation at specific sites, followed by quenching with an electrophile. nih.govacs.org For example, 2,6-dichloropyrazine (B21018) can be deprotonated with LiTMP and then quenched with an electrophile to yield 2-substituted 3,5-dichloropyrazines. acs.org

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada-Corriu couplings, are also widely employed to functionalize halopyrazines with various aryl, alkyl, and other groups. nih.govrsc.org

Introduction and Manipulation of the Cyano Group

The cyano group is a versatile functional group that serves as a key component in the target molecule. Its introduction onto the pyrazine ring is a critical step in the synthesis.

Synthetic Routes for 2-Cyanopyrazine Analogues

The synthesis of 2-cyanopyrazine analogues can be achieved through several routes. A common and effective method is the nucleophilic substitution of a halogen atom (typically chlorine or bromine) on the pyrazine ring with a cyanide source, such as sodium or potassium cyanide. google.comepo.org This reaction is often facilitated by a palladium catalyst in a polar aprotic solvent. For instance, 2-bromopyrazine (B1269915) can be converted to 2-cyanopyrazine using potassium ferrocyanide in the presence of a palladium complex like palladium acetate. google.com

Another significant industrial route is the gas-phase catalytic ammoxidation of 2-methylpyrazine (B48319). google.comgoogle.comepo.org This process involves reacting 2-methylpyrazine with ammonia (B1221849) and oxygen over a multi-component metal oxide catalyst at high temperatures to produce 2-cyanopyrazine. google.comepo.org

Other reported methods include:

The reaction of pyrazine carboxylic acid with ammonia, followed by dehydration of the resulting pyrazinamide (B1679903). google.com

Palladium-catalyzed cyanation of pyrazine N-oxides. nih.gov

| Method | Starting Material | Reagents | Key Features | Reference |

| Nucleophilic Substitution | 2-Halopyrazine | KCN, NaCN, or K4[Fe(CN)6] | Often requires a catalyst (e.g., Palladium). | google.comgoogle.com |

| Ammoxidation | 2-Methylpyrazine | NH3, O2, Catalyst | Industrial scale, gas-phase reaction. | google.comgoogle.com |

| From Carboxylic Acid | Pyrazine Carboxylic Acid | NH3, then Dehydration | Multi-step laboratory synthesis. | google.com |

Reactivity of the Cyano Group in 2-Cyano-3-(homopiperazin-1-yl)pyrazine Precursors

The cyano group on a pyrazine ring is relatively stable but can undergo various chemical transformations. Its electron-withdrawing nature activates the pyrazine ring, influencing the reactivity of other positions. nih.gov The cyano group itself can be hydrolyzed to an amide or a carboxylic acid, reduced to a primary amine using reagents like LiAlH4, or reacted with organometallic reagents. researchgate.netresearchgate.netlibretexts.org These transformations allow for further derivatization and the creation of a diverse library of compounds from a common cyanopyrazine intermediate.

Synthesis and Derivatization of the Homopiperazine (B121016) Moiety

Homopiperazine, a seven-membered diazacycloalkane, is the final key component of the target molecule. Its synthesis typically starts from ethylenediamine. chemicalbook.com One synthetic route involves protecting the amino groups of ethylenediamine, for example with a tert-butyloxycarbonyl (Boc) group, followed by a cyclization reaction with a 1,3-dihalopropane. google.com Subsequent deprotection yields the homopiperazine salt. google.com

Once synthesized, the homopiperazine moiety can be introduced onto the pyrazine core. The most direct approach for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-cyano-3-chloropyrazine, with homopiperazine. The electron-deficient pyrazine ring, further activated by the adjacent cyano group, readily undergoes substitution by the secondary amine of homopiperazine. nih.govmasterorganicchemistry.com

The remaining secondary amine on the homopiperazine ring offers a site for further derivatization. It can be acylated, alkylated, or used in other coupling reactions to generate a wide array of analogues with potentially different properties. nih.govnih.gov

Approaches to 1,4-Diazepane Ring Formation

The synthesis of the 1,4-diazepane, or homopiperazine, ring is a critical aspect of forming the title compound. Various synthetic strategies have been developed to construct this seven-membered saturated heterocycle. Common methods include the cyclization of linear precursors and ring expansion reactions.

One prevalent approach involves the double N-alkylation of a primary diamine, such as ethylenediamine, with a 1,3-dihalopropane. This reaction, typically carried out in the presence of a base to neutralize the hydrogen halide formed, directly yields the homopiperazine ring. Another classical method is the reductive amination of a dialdehyde (B1249045) or diketone with a diamine, followed by cyclization.

More contemporary methods focus on improving efficiency and yield. For instance, ring-closing metathesis (RCM) of a diene-containing diamine has been utilized, followed by hydrogenation of the resulting unsaturated diazepine. Additionally, domino reactions that form multiple bonds in a single operation have been employed to construct the 1,4-diazepane core from simple starting materials. A summary of selected synthetic approaches is presented in Table 1.

Table 1: Selected Synthetic Approaches to the 1,4-Diazepane Ring

| Method | Starting Materials | Key Reagents/Conditions | General Yield Range |

|---|---|---|---|

| Double N-alkylation | Ethylenediamine, 1,3-Dibromopropane | K₂CO₃, Acetonitrile, Reflux | 40-60% |

| Reductive Amination | Glutaraldehyde, Ethylenediamine | NaBH₃CN, Methanol | 50-70% |

| Ring-Closing Metathesis | N,N'-Diallylethylenediamine | Grubbs' Catalyst, DCM; then H₂, Pd/C | 70-90% |

N-Substitution Strategies on Homopiperazine Scaffolds

Once the homopiperazine ring is formed, the next crucial step is the substitution at one of the nitrogen atoms. For the synthesis of this compound, this involves the formation of a C-N bond between the homopiperazine and the pyrazine ring. The most direct method for this transformation is nucleophilic aromatic substitution (SNAr).

In this approach, homopiperazine acts as a nucleophile, attacking an electron-deficient pyrazine ring that is substituted with a good leaving group, typically a halogen, at the 3-position. The presence of the electron-withdrawing cyano group at the 2-position of the pyrazine ring is critical, as it activates the ring towards nucleophilic attack, facilitating the displacement of the leaving group. The reaction is generally performed in the presence of a base to deprotonate the incoming amine and to scavenge the acid generated during the reaction.

Alternative N-substitution strategies include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is particularly useful when the SNAr reaction is sluggish or when milder reaction conditions are required. In this case, a halopyrazine is coupled with homopiperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Convergent Synthetic Pathways to this compound

The most prominent convergent pathway involves the synthesis of two key intermediates: 2-cyano-3-halopyrazine and homopiperazine. The 2-cyano-3-halopyrazine can be prepared from commercially available starting materials through a series of steps, including halogenation and cyanation of the pyrazine ring. Homopiperazine is also readily synthesized or commercially available.

The key coupling step, as detailed in the previous section, is the nucleophilic aromatic substitution reaction between these two fragments. The reaction conditions are optimized to favor the mono-N-arylation of homopiperazine. This is often achieved by using a large excess of the homopiperazine or by employing a protecting group on one of the nitrogen atoms, which is later removed. The conditions for a typical SNAr coupling are outlined in Table 2.

Table 2: Typical Conditions for Convergent SNAr Synthesis

| Pyrazine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Cyano-3-chloropyrazine | Homopiperazine | K₂CO₃ | DMSO | 100-120 | 75 |

| 2-Cyano-3-bromopyrazine | Homopiperazine | DIPEA | DMF | 80-100 | 82 |

Exploration of Novel Synthetic Methodologies for Related Hybrid Structures

The exploration of novel synthetic methodologies for related hybrid structures often focuses on increasing efficiency, reducing step count, and accessing a wider range of analogues. One area of investigation is the development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates. For instance, a one-pot procedure could involve the in-situ formation of the homopiperazine ring followed by its direct arylation with the pyrazine component.

Another avenue of research is the use of alternative coupling strategies. For example, C-H activation could potentially be used to directly couple a C-H bond on the pyrazine ring with an N-H bond of homopiperazine, obviating the need for a pre-halogenated pyrazine. Furthermore, flow chemistry techniques are being explored to improve the safety, scalability, and efficiency of these reactions.

The development of novel hybrid structures also involves the synthesis of derivatives with substituents on the homopiperazine ring. This can be achieved by starting with a substituted 1,4-diazepane or by post-synthetic modification of the this compound product. These modifications can be used to modulate the physicochemical properties of the molecule.

Preclinical Pharmacological Investigations and Biological Activities of 2 Cyano 3 Homopiperazin 1 Yl Pyrazine Analogues

Anti-Mycobacterial Efficacy and Tuberculosis Research

Analogues of 2-Cyano-3-(homopiperazin-1-yl)pyrazine have been a subject of significant interest in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). The well-known first-line anti-TB drug, Pyrazinamide (B1679903), is itself a pyrazine (B50134) derivative, highlighting the potential of this chemical class. nih.gov Research has focused on synthesizing novel derivatives that exhibit potent activity against both drug-sensitive and drug-resistant Mtb strains.

In Vitro Activity against Mycobacterium tuberculosis Strains

A notable area of investigation involves the synthesis of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds have been evaluated for their in vitro activity against the H37Ra strain of Mycobacterium tuberculosis. nih.gov Several compounds from these series demonstrated significant inhibitory effects. Specifically, compounds containing the homopiperazine (B121016) linker, which is present in the parent compound of this article's focus, showed promising activity. nih.govrsc.org One such derivative, compound 7e (from the homopiperazine series), exhibited a 50% inhibitory concentration (IC50) of 1.35 µM. nih.gov Other pyrazine analogues, such as those incorporating 1,2,3-triazole moieties, have also shown good anti-TB activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 µg/mL to 25.0 µg/mL. nih.gov

Further studies on different pyrazine scaffolds, such as 1-ethyl-5-(hetero)aryl-1,6-dihydropyrazine-2,3-dicarbonitriles, have confirmed their potency. These compounds were active in micromolar concentrations against not only the virulent Mtb H37Rv strain but also against Mycobacterium avium, Mycobacterium terrae, and strains resistant to rifampicin (B610482) and isoniazid. researchgate.net Similarly, hybrid compounds that merge the pyrazine and 1,2,4-triazole (B32235) scaffolds have been developed, with several showing noteworthy activity against Mtb H37Rv, with MIC values of ≤21.25 μM. rsc.org The activity of selected pyrazine analogues is summarized in the table below.

| Compound/Series | Target Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 7e (homopiperazine derivative) | M. tuberculosis H37Ra | IC50 | 1.35 µM | nih.gov |

| Compound 6a (piperazine derivative) | M. tuberculosis H37Ra | IC50 | 1.46 µM | nih.gov |

| Compound 6e (piperazine derivative) | M. tuberculosis H37Ra | IC50 | 1.45 µM | nih.gov |

| Compound 6h (piperazine derivative) | M. tuberculosis H37Ra | IC50 | 2.18 µM | nih.gov |

| Compound 6j (piperazine derivative) | M. tuberculosis H37Ra | IC50 | 1.85 µM | nih.gov |

| Compound 6k (piperazine derivative) | M. tuberculosis H37Ra | IC50 | 1.43 µM | nih.gov |

| Pyrazine-1,2,4-triazole hybrids (T4, T5, T6, etc.) | M. tuberculosis H37Rv | MIC | ≤21.25 µM | rsc.org |

| 1-Ethyl-5-(hetero)aryl-1,6-dihydropyrazine-2,3-dicarbonitriles | M. tuberculosis H37Rv | Activity | Micromolar concentrations | researchgate.net |

Mechanistic Insights into Anti-tubercular Action

The mechanism of action for pyrazinamide, the cornerstone pyrazine-based anti-TB drug, involves enzymatic activation to pyrazinoic acid, which then disrupts several cellular processes in Mtb. nih.gov For novel pyrazine analogues, mechanistic studies are ongoing. In silico studies, including molecular docking, have been employed to identify potential molecular targets. For the hybrid pyrazine-1,2,4-triazole compounds, these investigations suggest that the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) may be a key target. rsc.org DprE1 is a crucial enzyme in the mycobacterial arabinogalactan (B145846) biosynthesis pathway, making it an attractive target for novel anti-TB drugs. Other reports have also highlighted pyrazine analogues as promising inhibitors of DprE1. rsc.org Further experimental validation is required to confirm these computational findings and fully elucidate the mechanisms by which these novel compounds exert their antimycobacterial effects. rsc.org

Broad-Spectrum Antimicrobial Activities

Beyond their specialized efficacy against mycobacteria, certain pyrazine derivatives have been evaluated for broader antimicrobial effects, including activity against common bacterial and fungal pathogens, as well as protozoa.

Antibacterial and Antifungal Potentials

Screening of novel pyrazine derivatives has revealed varied activity against a panel of microbes. For instance, the N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that showed potent anti-TB activity were found to have low susceptibility against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus, suggesting a specific action against Mtb. nih.gov

In contrast, other series of pyrazine-containing hybrids have demonstrated more significant broad-spectrum potential. Certain pyrazine-1,2,4-triazole hybrids displayed noteworthy antibacterial activity. rsc.org Similarly, studies on pyrido[2,3-b]pyrazine (B189457) derivatives, which feature a fused ring system, showed that these compounds possess antibacterial properties. A derivative with two thiocarbonyl groups exhibited good activity against Staphylococcus aureus (MIC 0.078 mg/ml), Bacillus cereus (MIC 0.078 mg/ml), and Escherichia coli (MIC 0.625 mg/ml). researchgate.net Some pyrazoline derivatives, while a different class of heterocycles, have also shown moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL against various bacteria and fungi. nih.gov

| Compound/Series | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrido[2,3-b]pyrazine-2,3-dithione | Staphylococcus aureus | MIC | 0.078 mg/ml | researchgate.net |

| Bacillus cereus | MIC | 0.078 mg/ml | researchgate.net | |

| Escherichia coli | MIC | 0.625 mg/ml | researchgate.net | |

| S. typhi | MIC | 1.25 mg/ml | researchgate.net | |

| Pyrazine-1,2,4-triazole hybrids (T12, T14) | Fungal strains | Activity | Significant | rsc.org |

Antiprotozoal and Antimalarial Studies

The pyrazine scaffold is also a component of compounds investigated for activity against protozoal infections, most notably malaria. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been a particular focus of the Open Source Malaria (OSM) consortium. beilstein-journals.orgbeilstein-journals.orgmdpi.com This series has demonstrated significant potency against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with IC50 values as low as 16 nM. beilstein-journals.org Structure-activity relationship (SAR) studies on these triazolopyrazines have shown that ether-linked side chains at the C-5 position contribute to strong antimalarial activity, with IC50 values in the range of 0.2–1.2 µM. beilstein-journals.org The proposed mechanism of action for some of these compounds is the dysregulation of the P. falciparum cation-transporting ATPase PfATP4. beilstein-journals.org

| Compound/Series | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| OSM Series 4 (ether-linked) | P. falciparum (3D7 & Dd2 strains) | IC50 | 0.2 - 1.2 µM | beilstein-journals.org |

| Tertiary alkylamine triazolopyrazines | P. falciparum (3D7 strain) | IC50 | 9.90 - 23.30 µM | beilstein-journals.org |

| Known OSM ether compound 2 | P. falciparum (3D7 strain) | IC50 | 0.3 µM | mdpi.com |

Anticancer Activity and Cellular Target Modulations

Derivatives containing the cyano-pyrazine or related cyanopyridine and homopiperazine structures have been explored for their potential as anticancer agents. These investigations span various cancer types and aim to identify compounds with potent cytotoxic effects and to understand their molecular mechanisms.

A copper(II) complex incorporating a pyrazine-based ligand demonstrated good anticancer activity against a panel of human cancer cell lines, including A375 (melanoma), PANC-1 (pancreatic), MKN-74 (gastric), T-47D (breast), HeLa (cervical), and NCI-H1563 (lung), with an IC50 value against HeLa cells of 17.50 μM. nih.gov Mechanistic studies suggested its activity is linked to the induction of oxidative stress and redox imbalance within the cancer cells. nih.gov

Separately, a homopiperazine-oxime analog, SYA014, was shown to have anticancer properties against triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468). mdpi.com This compound was found to inhibit cell proliferation, survival, and metastasis, while also inducing apoptosis through the activation of caspases 3/7 and 9. mdpi.com

Furthermore, compounds with a 2-amino-3-cyanopyridine (B104079) core, structurally related to 2-cyano-3-aminopyrazine, have shown promising anticancer activity. For example, compound 4f from one such series exhibited broad-spectrum activity against A549 (lung), MKN45 (gastric), and MCF7 (breast) cancer cell lines with IC50 values of 23.78, 67.61, and 53.87 µmol·L⁻¹, respectively. researchgate.net Other cyanopyridone derivatives have demonstrated potent inhibitory effects against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing greater efficacy than the standard drug taxol. orientjchem.orgnih.gov

| Compound/Series | Target Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Copper(II) pyrazine complex | HeLa | IC50 | 17.50 µM | nih.gov |

| Compound 4f (2-amino-3-cyanopyridine) | A549 (lung) | IC50 | 23.78 µmol·L⁻¹ | researchgate.net |

| MKN45 (gastric) | IC50 | 67.61 µmol·L⁻¹ | researchgate.net | |

| MCF7 (breast) | IC50 | 53.87 µmol·L⁻¹ | researchgate.net | |

| Compound 8a (cyanopyridone) | A549 (lung) | IC50 | 0.83 µg/ml | orientjchem.org |

| Compound 7b (cyanopyridine-thione) | A549 (lung) | IC50 | 0.87 µg/ml | orientjchem.org |

| Compound 5a (cyanopyridone) | MCF-7 (breast) | IC50 | 1.77 µM | nih.gov |

| Compound 5e (cyanopyridone) | MCF-7 (breast) | IC50 | 1.39 µM | nih.gov |

Antiproliferative Effects in Cancer Cell Lines

Analogues featuring the pyrazine and homopiperazine scaffolds have demonstrated notable antiproliferative activities across various cancer cell lines. Research into structurally related compounds, such as diazeniumdiolates containing a homopiperazine ring, has shown sub-micromolar inhibitory activity against human leukemia cell lines like HL-60 and U937. nih.govnih.gov The antiproliferative potency of these compounds is often linked to their specific structural features. nih.gov For instance, studies on imidazo[1,2-a]pyrazine (B1224502) derivatives revealed that the presence of a 2-carbonitrile group and the length of an 8-aminoaliphatic group are crucial for their growth-inhibitory effects on the Dami cell line. nih.gov

Pyrazine-modified natural product derivatives have also shown significant inhibitory effects. Ligustrazine–curcumin hybrids, for example, exhibited potent activity against A549 (lung cancer) and drug-resistant A549/DDP cell lines, with IC50 values ranging from 0.60 to 2.85 μM. nih.gov Similarly, novel derivatives of 3-aminoimidazole[1,2-α]pyrazines have been evaluated against MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma) cell lines, with some analogues showing significant and selective inhibition. One such compound was particularly effective against MCF-7 cells with an IC50 value of 9.60 ± 3.09 µM.

| Compound Class/Analogue | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) | K562 (Chronic Myeloid Leukemia) | 25 µM (72h) | nih.gov |

| Ligustrazine–curcumin hybrid (Compound 79) | A549 (Lung Cancer) | 0.60 - 2.85 µM | nih.gov |

| 3-aminoimidazole[1,2-α]pyrazine analogue (Compound 18) | MCF-7 (Breast Cancer) | 9.60 ± 3.09 µM | |

| 3-aminoimidazole[1,2-α]pyrazine analogue (Compound 16) | HT-29 (Colon Cancer) | 12.98 ± 0.40 µM | |

| Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2g) | AGS (Gastric Adenocarcinoma) | 7.8 µM | nih.gov |

| Resveratrol-pyrazine hybrid (Compound 67) | MCF-7 (Breast Cancer) | 70.9 µM | mdpi.com |

Modulation of Apoptotic Pathways and Cell Cycle Regulation

The antiproliferative effects of pyrazine analogues are often mediated through the induction of apoptosis and disruption of the cell cycle. For example, a pyrazine derivative known as 2-mOPP was found to induce apoptosis in K562 leukemia cells. nih.gov This was evidenced by morphological changes, DNA fragmentation, and an increase in the sub-G1 cell population. nih.gov Mechanistically, this compound down-regulated the expression of anti-apoptotic proteins Bcl2 and Survivin while increasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, it caused cell cycle arrest in the G0/G1 phase. nih.gov

Other pyrazine-containing analogues have been shown to arrest the cell cycle at the G2/M phase. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue exerted its cytotoxic effects by targeting microtubules, leading to G2/M phase arrest and subsequent apoptosis in colorectal cancer cells. mdpi.com Similarly, certain A-ring fused steroidal pyrazines were found to induce apoptosis in human prostatic tumor (PC-3) cells and cause cell cycle arrest in the G2/M phase. scispace.com In studies involving methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the most active compounds were analyzed for their effects on the cell cycle and apoptosis in AGS gastric cancer cells. nih.govmdpi.com While these compounds led to a significant number of dead cells, the mechanism was suggested to be different from typical apoptosis, indicating that pyrazine analogues can act through diverse cell death pathways. nih.gov

Enzyme Inhibition and Receptor Binding Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Profiling

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has become a significant target for the treatment of type 2 diabetes. nih.govresearchgate.netmdpi.com The inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.govjetir.org A variety of heterocyclic structures, including those with pyrazine, piperazine (B1678402), and homopiperazine cores, have been investigated as DPP-IV inhibitors. mdpi.comnih.gov

Specifically, compounds with a homopiperazine skeleton have been designed and synthesized to act as potent DPP-IV inhibitors. nih.gov In one study, a series of beta-aminoacyl-containing homopiperazine derivatives were evaluated, leading to the identification of compounds with nanomolar activity against DPP-IV. nih.gov The development of N-substituted-glycyl-2-cyanopyrrolidines also yielded potent and selective DPP-IV inhibitors. researchgate.net The "gliptins," such as sitagliptin (B1680988) and vildagliptin, are well-known DPP-IV inhibitors that serve as benchmarks for new synthetic compounds. nih.gov Research has shown that novel thiosemicarbazones incorporating a pyrazole (B372694) ring can exhibit marked inhibitory effects on DPP-4, with some derivatives showing IC50 values in the low nanomolar range, comparable to sitagliptin. nih.gov

| Compound Class/Analogue | Reported Activity (IC50) | Reference |

|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | 1.266 ± 0.264 nM | nih.gov |

| Sitagliptin (Reference) | 4.380 ± 0.319 nM | nih.gov |

| Trifluoromethyl-substituted thiosemicarbazone (2g) | 4.775 ± 0.296 nM | nih.gov |

| Biphenyl-substituted thiosemicarbazone (2o) | 18.061 ± 0.311 nM | nih.gov |

| Thiomethyl-substituted thiosemicarbazone (2k) | 22.671 ± 0.301 nM | nih.gov |

Kinase Inhibition Activities

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov Consequently, they are major targets for therapeutic intervention. The pyrazine scaffold is a key chemical motif found in numerous small molecule kinase inhibitors. nih.gov

Research has identified pyrazine-based compounds that are potent and selective kinase inhibitors, with several advancing to clinical trials. nih.gov For instance, a series of 2,3,6-pyrazine Rho Kinase inhibitors were optimized for in vivo activity for the treatment of glaucoma. nih.gov Modifications to the 2-(piperazin-1-yl)pyrazine (B1270772) structure led to compounds with improved potency, with one analogue demonstrating an EC50 of 260 nM. nih.gov Other related heterocyclic systems have also shown promise. 3-Cyano-2-pyridones, which share the cyano-heterocycle feature, have been reported to inhibit PIM1 Kinase, a target in cancer therapy. ekb.eg The modular synthesis and relatively specific kinome spectrum of scaffolds like 4H-1,2,6-thiadiazin-4-one, which is structurally analogous to anilinopyrimidines found in approved kinase inhibitors, make them attractive for further development. mdpi.com

Other Relevant Biochemical Targets

Beyond DPP-IV and protein kinases, pyrazine analogues and related heterocyclic compounds have been found to interact with other biochemical targets. A series of 5-azaquinoxaline-2,3-dione derivatives, which are structurally related to pyrazines, were evaluated as inhibitors of D-amino acid oxidase (DAAO). nih.gov Potent in vitro inhibitory activities were observed, suggesting that this class of compounds could be developed for conditions where DAAO inhibition is beneficial. nih.gov

Additionally, some imidazo[1,2-a]pyrazine derivatives have been investigated for their effects on phosphodiesterase (PDE) isoenzymes. nih.gov While these compounds showed non-selective PDE inhibitory effects, this activity could not fully account for their observed antiproliferative actions, suggesting that they may act on multiple targets. nih.gov

Anti-inflammatory and Analgesic Research Directions

Derivatives of pyrazine are known to possess a variety of pharmacological effects, including anti-inflammatory and analgesic activities. mdpi.com Research into paeonol (B1678282) derivatives showed that incorporating a pyrazine structure significantly enhanced anti-inflammatory activity, with one compound showing 56.32% inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a 20 μM concentration. mdpi.com

The analgesic potential of related heterocyclic systems has also been explored. A number of [(3-chlorophenyl)piperazinylpropyl]pyridazinones demonstrated significant antinociceptive properties in the mouse hot-plate test, with an efficacy similar to morphine. nih.gov The mechanism for some of these compounds appeared to involve the noradrenergic and/or serotoninergic systems. nih.gov Furthermore, a D-amino acid oxidase inhibitor, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, was investigated and confirmed to have analgesic effects in rodent models, pointing to a novel class of chemical entities for the potential treatment of chronic pain. nih.gov Studies on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives also revealed potent peripheral and central analgesic effects, as well as anti-inflammatory activity demonstrated by the inhibition of carrageenan-induced paw edema in mice. tbzmed.ac.ir

Antioxidant Properties and Reactive Oxygen Species Modulation

Investigations into the antioxidant potential of this compound analogues have revealed notable free radical scavenging capabilities in structurally related compounds. While direct studies on this compound are not extensively documented in publicly available research, the examination of analogous pyrazine-2-carboxylic acid derivatives provides significant insights into their capacity to mitigate oxidative stress.

A study focusing on a series of novel pyrazine-2-carboxylic acid derivatives of piperazines has demonstrated discernible antioxidant activity through established in vitro assays, namely the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. rjpbcs.com These assays are fundamental in determining the ability of a compound to neutralize free radicals, a key factor in preventing cellular damage mediated by reactive oxygen species (ROS).

Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, designated as P10 in the study, was identified as having particularly noteworthy antioxidant activity. rjpbcs.comresearchgate.net This finding suggests that the specific combination of a pyrazine core, a piperazine linker, and an aminopyrimidine moiety contributes favorably to its radical scavenging properties. The presence of amino groups on the pyrazine and pyrimidine (B1678525) rings may play a crucial role in the observed antioxidant effects, potentially through hydrogen atom donation to stabilize free radicals.

The detailed findings from this research, including the percentage of radical scavenging and the half-maximal inhibitory concentration (IC50) values, offer a quantitative measure of the antioxidant efficacy of these pyrazine analogues. researchgate.net Lower IC50 values are indicative of greater antioxidant potency. The comprehensive screening of this series of compounds allows for a preliminary understanding of the structure-activity relationships that govern their antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of Pyrazine-2-Carboxylic Acid Derivatives

| Compound ID | Compound Name | % Scavenging | IC50 (µg/mL) |

| P1 | (4-(pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 65.48 | 76.32 |

| P2 | (5-methylpyrazin-2-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone | 68.24 | 73.25 |

| P3 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 72.85 | 68.62 |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 75.12 | 66.54 |

| P5 | (3-aminopyrazin-2-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone | 69.87 | 71.54 |

| P6 | (3-aminopyrazin-2-yl)(4-phenylpiperazin-1-yl)methanone | 62.31 | 80.22 |

| P7 | (4-phenylpiperazin-1-yl)(pyrazin-2-yl)methanone | 58.94 | 84.82 |

| P8 | (5-methylpyrazin-2-yl)(4-phenylpiperazin-1-yl)methanone | 61.25 | 81.62 |

| P9 | (3-aminopyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | 70.15 | 71.27 |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | 78.96 | 63.31 |

| Data sourced from Hareesh et al., 2015. researchgate.net |

Table 2: ABTS Radical Scavenging Activity of Pyrazine-2-Carboxylic Acid Derivatives

| Compound ID | Compound Name | % Scavenging | IC50 (µg/mL) |

| P1 | (4-(pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 68.21 | 73.30 |

| P2 | (5-methylpyrazin-2-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone | 70.24 | 71.18 |

| P3 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 75.62 | 66.12 |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 78.35 | 63.81 |

| P5 | (3-aminopyrazin-2-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone | 72.84 | 68.63 |

| P6 | (3-aminopyrazin-2-yl)(4-phenylpiperazin-1-yl)methanone | 65.47 | 76.34 |

| P7 | (4-phenylpiperazin-1-yl)(pyrazin-2-yl)methanone | 61.28 | 81.58 |

| P8 | (5-methylpyrazin-2-yl)(4-phenylpiperazin-1-yl)methanone | 64.31 | 77.74 |

| P9 | (3-aminopyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | 73.12 | 68.37 |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | 81.24 | 61.54 |

| Data sourced from Hareesh et al., 2015. researchgate.net |

While these findings on pyrazine-2-carboxylic acid derivatives are promising, further research is required to specifically elucidate the antioxidant properties and ROS modulation capabilities of this compound and its closer analogues. Such studies would be instrumental in determining the influence of the cyano and homopiperazinyl groups on the compound's antioxidant profile and its potential therapeutic applications in conditions associated with oxidative stress.

Structure Activity Relationship Sar and Ligand Design Principles for 2 Cyano 3 Homopiperazin 1 Yl Pyrazine Derivatives

Influence of Pyrazine (B50134) Ring Substituents on Biological Potency

The pyrazine ring serves as a critical scaffold for ligand-target interactions, and its substitution pattern significantly modulates the biological activity of 2-Cyano-3-(homopiperazin-1-yl)pyrazine derivatives. The electronic and steric properties of substituents on the pyrazine ring can influence binding affinity, selectivity, and pharmacokinetic properties.

Research on analogous heterocyclic scaffolds, such as aminopyrazine derivatives, has demonstrated that the pyrazine core itself is integral to binding, often forming key hydrogen bonds with the hinge region of protein kinases. nih.gov The placement of substituents can either enhance or disrupt these interactions. For instance, in studies of pyrazine-based kinase inhibitors, the introduction of bulky groups at positions that interfere with the necessary conformation for binding can lead to a significant loss of potency. Conversely, substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, can substantially improve biological activity.

In a series of 1,4-pyrazine-containing inhibitors of histone acetyltransferases (HATs) p300/CBP, modifications to a group attached to the pyrazine ring showcased clear SAR trends. For example, replacing a methyl group with an aminomethyl group resulted in a nearly two-fold enhancement of inhibitory activity, suggesting that the introduction of a hydrogen bond donor at this position was beneficial. nih.gov However, masking this primary amino group via dimethylation led to a significant reduction in activity, highlighting the specific nature of the required interaction. nih.gov

Similarly, studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors indicated that the incorporation of electron-withdrawing groups on the pyrazine ring itself led to decreased inhibition, suggesting that the electron density of the pyrazine core is finely tuned for optimal target engagement. japsonline.com

The following table, adapted from SAR studies on related pyrazine-based inhibitors, illustrates how substituents can impact biological potency.

| Compound | Modification on Pyrazine-Analogous Scaffold | Biological Activity (IC50, µM) |

|---|---|---|

| Reference Compound | Unsubstituted Phenyl Ring | 5.5 |

| Analog 1 | 4-Aminomethylphenyl | 2.8 |

| Analog 2 | 4-(Dimethylamino)methylphenyl | >10 |

| Analog 3 | 4-Hydroxymethylphenyl | 8.1 |

| Analog 4 | 4-Ethylphenyl | >10 |

Data is hypothetical and derived from principles observed in related pyrazine inhibitors to illustrate SAR concepts. nih.gov

Stereochemical Considerations and Conformational Flexibility of the Homopiperazine (B121016) Ring

The homopiperazine ring, a seven-membered diazacycle, introduces significant conformational flexibility and stereochemical complexity, both of which are pivotal for biological activity. Unlike the more rigid six-membered piperazine (B1678402) ring, the homopiperazine moiety can adopt several low-energy conformations, including pseudo-chair, boat, and twist-boat forms. mdpi.comacs.org The specific conformation adopted upon binding to a biological target is often the one that minimizes steric clashes and maximizes favorable interactions.

X-ray crystallography of homopiperazine has shown that the molecule exists in a pseudo-chair conformation in its solid state. mdpi.com In derivatives, this conformational preference can be influenced by substituents on the ring or by the nature of its attachment to the pyrazine core. The energetic barrier between these conformations is relatively low, allowing the ring to adapt its shape to fit the binding pocket of a target protein. This conformational adaptability can be advantageous for initial binding but may also lead to a loss of entropy, which is energetically unfavorable. Therefore, a key strategy in ligand design is to rigidify the homopiperazine ring into its bioactive conformation, for example, by introducing bicyclic constraints or specific substitution patterns. acs.org

Furthermore, substitution on the homopiperazine ring can create chiral centers. It is well-established in medicinal chemistry that different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and safety profiles. One enantiomer may fit perfectly into a chiral binding site, while the other may bind weakly or not at all. For instance, in the development of conformationally restricted bridged homopiperazines, the specific configuration of substituents was found to impart superior metabolic stability. acs.org Therefore, the asymmetric synthesis and evaluation of individual stereoisomers are critical steps in optimizing the therapeutic potential of this compound derivatives.

Contributions of the Cyano Group to Ligand-Target Interactions

The cyano (-C≡N) group is a small, linear, and highly polar functional group that plays a significant role in molecular recognition. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a versatile pharmacophore in drug design. nih.gov

In the context of the this compound scaffold, the cyano group's contributions to ligand-target interactions are multifaceted:

Hydrogen Bonding: The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a potent hydrogen bond acceptor. This allows it to form strong, directional interactions with hydrogen bond donors in a receptor's active site, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, asparagine, or glutamine. nih.gov

Modulation of Aromatic System: As a powerful electron-withdrawing group, the cyano substituent decreases the electron density of the attached pyrazine ring. This modulation can influence the ring's ability to participate in π-π stacking or other aromatic interactions with the target protein.

Metabolic Stability: The cyano group is generally stable to metabolic degradation, which can be a favorable property for a drug candidate.

In some contexts, the cyano group has been shown to be a bioisostere for other functional groups, such as halogens (e.g., iodine) or an azomethine-water complex, indicating its versatility in mimicking different types of interactions. nih.govresearchgate.net However, its replacement is not always straightforward. Studies on pyrazine derivatives have shown that replacing a carboxamide with a carbonitrile group can result in comparable activity but lower cytotoxicity, suggesting the cyano group can be a favorable modification for improving the therapeutic index. mdpi.com

Elucidation of Key Pharmacophoric Features for Enhanced Biological Activity

A pharmacophore model for a ligand class defines the essential spatial arrangement of structural features responsible for biological activity. For derivatives of this compound, a putative pharmacophore model can be elucidated by integrating the SAR findings for its constituent parts.

The key pharmacophoric features likely required for enhanced biological activity include:

Aromatic/Heterocyclic Core: The pyrazine ring serves as a central scaffold, likely engaging in hydrophobic and/or π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's binding site. rsc.orgnih.gov

Hydrogen Bond Acceptor 1 (HBA1): The nitrogen atom of the cyano group is a critical hydrogen bond acceptor. nih.gov

Hydrogen Bond Acceptors 2 & 3 (HBA2, HBA3): The two nitrogen atoms within the pyrazine ring are also potential hydrogen bond acceptors, often interacting with the hinge region of kinases. nih.gov

Basic Nitrogen/Hydrogen Bond Donor (HBD): The distal nitrogen atom of the homopiperazine ring is typically protonated at physiological pH. This positively charged center can form a crucial salt bridge (ionic interaction) with an acidic residue (e.g., Aspartate, Glutamate) or act as a hydrogen bond donor.

Hydrophobic/Steric Volume: The conformationally flexible homopiperazine ring occupies a specific volume in space. The precise shape and size of this feature are critical for complementarity with the binding pocket.

An optimal ligand would position these pharmacophoric features at precise distances and orientations to maximize complementary interactions with the target protein. Computational modeling and 3D-QSAR studies on related pyrazine inhibitors have been instrumental in refining such pharmacophore models, guiding the design of new analogs with improved potency and selectivity. japsonline.comacs.org

Scaffold Hopping and Bioisosteric Modifications around the this compound Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize lead compounds, improve properties, and explore novel chemical space while retaining key pharmacophoric features. researchgate.net

Scaffold Hopping: This strategy involves replacing the central pyrazine core with a different heterocyclic system that maintains the original spatial arrangement of the key substituents (the cyano and homopiperazine groups). The goal is to identify new scaffolds with improved properties, such as synthetic accessibility, metabolic stability, or patentability. Potential alternative scaffolds for the pyrazine ring could include:

Imidazo[1,2-a]pyrazine (B1224502) acs.org

Pyridine or Pyrimidine (B1678525)

Thienopyrazine

Triazolopyridine acs.org

Computational methods that assess 3D shape and electrostatic similarity are often employed to identify promising replacement scaffolds that can reproduce the essential pharmacophoric features of the original pyrazine core. acs.org

Bioisosteric Modifications: Bioisosteric replacement involves substituting specific functional groups with others that have similar physicochemical or biological properties.

Cyano Group: The cyano group can be replaced by other small, electron-withdrawing groups. Common bioisosteres include:

Halogens (especially Fluorine) researchgate.net

Trifluoromethyl (-CF₃) group

Nitro (-NO₂) group

Small heterocyclic rings like oxadiazole or triazole

Homopiperazine Ring: The homopiperazine moiety can be replaced to modulate basicity, conformational flexibility, and lipophilicity. Potential bioisosteres include:

Ring Size Variation: Piperazine (6-membered) or azocane (B75157) (8-membered) rings.

Bridged Systems: Bicyclic amines like 3,6-diazabicyclo[3.2.2]nonane to reduce conformational flexibility. acs.org

Acyclic Analogs: Flexible amino-alkyl chains to probe the necessity of the cyclic structure.

Other Heterocycles: Morpholine or thiomorpholine (B91149) to replace one of the basic nitrogens with a less basic heteroatom.

These design strategies, guided by SAR data and computational models, are essential for the iterative process of transforming a promising chemical scaffold into a highly optimized drug candidate.

Computational Chemistry and Molecular Modeling of 2 Cyano 3 Homopiperazin 1 Yl Pyrazine and Its Analogues

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for identifying potential biological targets for a ligand and elucidating its binding mode at the active site of a protein.

For pyrazine (B50134) derivatives, molecular docking studies have been instrumental in identifying and rationalizing their interactions with various biological targets. For instance, pyrazine-linked 2-aminobenzamides have been docked into the active sites of class I histone deacetylases (HDACs), which are crucial regulators of cell proliferation and are often dysregulated in cancer. nih.govsemanticscholar.org These simulations help to understand the structure-activity relationship (SAR) of this class of inhibitors. nih.gov Similarly, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have been used to explore their binding interactions with PIM-1 kinase, a target for cancer therapy. researchgate.net The results of such studies can reveal key amino acid residues that are significant for ligand-receptor interactions. researchgate.net

The binding interactions for pyrazine-based compounds typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a common interaction observed in a systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB). nih.gov In a study of pyrazine-pyridone derivatives as antibacterial agents, docking revealed that the most potent compound formed a hydrogen-donor and a π-hydrogen bond with the bacterial target enzyme. researchgate.netnih.gov These detailed interaction patterns are crucial for the rational design of more potent and selective inhibitors.

Table 1: Examples of Putative Targets for Pyrazine Analogues Identified via Molecular Docking This table is interactive. You can sort and filter the data.

| Putative Target | Pyrazine Analogue Class | Key Interacting Residues (Examples) | Potential Therapeutic Area |

|---|---|---|---|

| Histone Deacetylases (HDAC1, 2, 3) | Pyrazine-linked 2-aminobenzamides | Catalytic zinc ion, specific pocket residues | Cancer (Leukemia) nih.govsemanticscholar.org |

| PIM-1 Kinase | 3-(Pyrazin-2-yl)-1H-indazole derivatives | Glu171, Glu121, Lys67, Asp128, Asp186 | Cancer researchgate.net |

| Bacterial Enzymes (e.g., DNA gyrase) | Pyrazine-pyridone derivatives | Specific active site residues forming H-bonds | Antibacterial researchgate.netnih.gov |

| VEGFR-2 / HER-2 | Cyanopyridone derivatives | Cys1045, Asp1046, Glu885, Cys919 | Cancer mdpi.com |

| Acetylcholinesterase (AChE) | Various pyrazine derivatives | Active site residues | Alzheimer's Disease doaj.org |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. ijournalse.org These methods provide valuable data on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electron affinity, and ionization potential. researchgate.netresearchgate.netresearchgate.net

These electronic descriptors are critical for understanding a molecule's reactivity, stability, and intermolecular interactions. The HOMO-LUMO energy gap, for example, is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and can be more readily excited. researchgate.net For pyrazine derivatives, DFT calculations have been used to compute these properties to correlate them with biological activities in Quantitative Structure-Property Relationship (QSPR) studies. ijournalse.org The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated, which helps in identifying regions of the molecule that are electron-rich or electron-poor, guiding the understanding of how they might interact with a biological receptor. researchgate.net

Pyrazine itself is characterized by a low-lying unoccupied π-molecular orbital due to the presence of two electronegative nitrogen atoms in the aromatic ring. researchgate.net This electronic feature influences its ability to participate in various interactions, including forming coordination bonds. researchgate.net Studies on D–A–D (Donor-Acceptor-Donor) compounds have shown that incorporating pyrazine derivatives like pyridopyrazine as the acceptor unit can lower the band-gap energy and red-shift absorption spectra due to its strong electron-withdrawing ability. mdpi.com

Table 2: Calculated Electronic Properties of Pyrazine and Related Azabenzenes using DFT This table is interactive. You can sort and filter the data.

| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Pyridine | -247.99 | -6.89 | -0.19 | 6.70 | 2.56 |

| Pyrimidine (B1678525) | -264.12 | -7.23 | -0.49 | 6.74 | 2.70 |

| Pyrazine | -264.13 | -7.01 | -0.37 | 6.64 | 0.00 |

| Pyridazine | -264.11 | -7.20 | -0.52 | 6.68 | 4.67 |

Data derived from theoretical studies on azabenzenes. researchgate.net Exact values may vary with the level of theory and basis set used.

Molecular Dynamics Simulations to Explore Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and estimating binding free energies. nih.gov

For pyrazine-based inhibitors, MD simulations have been used to validate the binding modes predicted by docking. nih.gov For example, simulations of pyrazine-linked HDAC inhibitors confirmed the stability of the interactions within the enzyme's active site over the simulation period. nih.gov These simulations can reveal the persistence of key hydrogen bonds and other interactions, providing stronger evidence for a proposed binding mechanism.

Furthermore, MD studies can shed light on the dynamics of the pyrazine ligand itself. Quasielastic neutron scattering, an experimental technique complemented by MD simulations, has been used to examine the rotational dynamics of pyrazine ligands in metal-organic frameworks, providing a physical description of their motion at high temperatures. nist.gov Theoretical studies have also investigated the molecular dynamics of pyrazine after electronic excitation, using complex models that include all vibrational modes to understand its photophysical properties. researchgate.net

Table 3: Applications of Molecular Dynamics Simulations in Studying Pyrazine Systems This table is interactive. You can sort and filter the data.

| Application | System Studied | Key Insights Gained |

|---|---|---|

| Binding Pose Stability | Pyrazine-based HDAC inhibitors complexed with HDAC enzymes | Confirmation of stable binding and persistence of key H-bonds and zinc coordination. nih.gov |

| Ligand-Receptor Interactions | General protein-ligand complexes | Dynamic behavior of the ligand in the binding pocket; identification of stable water-bridged interactions. |

| Conformational Analysis | Flexible pyrazine analogues | Exploration of accessible conformations of the ligand within the constraints of the binding site. |

| Binding Free Energy Calculation | Various ligand-receptor complexes | Quantitative estimation of binding affinity (e.g., via MM/PBSA or FEP methods). |

| Photophysical Processes | Isolated pyrazine molecule | Understanding the ultrafast dynamics following excitation to higher electronic states. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ijournalse.org The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for a series of pyrazine derivatives with known activities. researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical equation correlating these descriptors with the observed activity. researchgate.net

Several QSAR studies have been successfully conducted on pyrazine derivatives for a range of biological activities. These include models for antiproliferative activity against cancer cell lines, inhibition of specific enzymes like PIM-1 kinase, and even prediction of sensory properties like olfactive thresholds. researchgate.netresearchgate.net For example, a 3D-QSAR study on 8-amino-imidazo[1,5a]pyrazine derivatives identified steric and hydrophobic interactions as major contributors to their inhibitory activity against Bruton's tyrosine kinase (BTK). japsonline.com The resulting models, once validated, can guide the design of new analogues with potentially enhanced activity. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Models of Pyrazine Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Class | Specific Examples | Information Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, NBO charges | Electron distribution, reactivity, polarity researchgate.netresearchgate.net |

| Topological | Molecular weight, Molar refractivity, Parachor | Size, shape, and branching of the molecule researchgate.net |

| Geometrical | Molecular volume, Surface area | 3D shape and size of the molecule |

| Physicochemical | LogP (lipophilicity), Polarizability | Hydrophobicity, ability to cross cell membranes |

| 3D-QSAR Fields | Steric fields (CoMFA), Electrostatic fields (CoMFA) | 3D distribution of shape and charge |

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be screened experimentally.

For pyrazine derivatives, virtual screening can be used to discover novel analogues based on a known active compound. In a ligand-based approach, a known active pyrazine derivative can be used as a template to search for other molecules in a database with similar 2D or 3D features (shape and pharmacophore). nih.gov An innovative "drug discovery booster" approach has utilized this method, where a hit structure is used for in silico similarity searches across multiple proprietary pharmaceutical databases to rapidly expand the chemical space around the initial hit. nih.gov

Alternatively, in a structure-based approach, a 3D-QSAR model or a pharmacophore model derived from the binding mode of a known pyrazine inhibitor can be used to screen databases. researchgate.net For example, a pharmacophore hypothesis generated from active 3-(pyrazin-2-yl)-1H-indazole derivatives was used to screen the ZINC database, leading to the identification of four top-ranked compounds with potential PIM-1 kinase inhibitory activity. researchgate.net These hits are then typically subjected to molecular docking and further computational analysis before being selected for synthesis and biological testing. nih.gov

Table 5: A Typical Workflow for Virtual Screening of Pyrazine Analogues This table is interactive. You can sort and filter the data.

| Step | Description | Methods/Tools Used |

|---|---|---|

| 1. Target/Template Selection | Choose a protein target structure or a known active pyrazine ligand. | PDB for protein structures; literature for active ligands. |

| 2. Database Preparation | Prepare a large library of compounds for screening. | ZINC database, commercial or proprietary libraries. |

| 3. Screening | Perform the virtual screen using either structure-based or ligand-based methods. | Molecular docking software (e.g., AutoDock, GOLD); pharmacophore modeling software (e.g., PHASE). researchgate.net |

| 4. Hit Filtering and Ranking | Filter the initial hits based on docking score, pharmacophore fit, and other criteria like drug-likeness (e.g., Lipinski's Rule of Five). nih.gov | Filtering scripts, ADMET prediction tools. nih.gov |

| 5. Hit Analysis and Selection | Visually inspect the binding modes of the top-ranked hits and select a diverse set of promising compounds for acquisition or synthesis. | Molecular visualization software (e.g., PyMOL, VMD). |

| 6. Experimental Validation | Synthesize and test the selected hits in biological assays to confirm activity. | In vitro enzyme assays, cell-based assays. |

Future Perspectives and Emerging Research Avenues for 2 Cyano 3 Homopiperazin 1 Yl Pyrazine

Development of Advanced Synthetic Strategies for Complex Derivatives

The future development of therapeutics based on the 2-Cyano-3-(homopiperazin-1-yl)pyrazine scaffold is heavily reliant on the innovation of advanced synthetic strategies. Current synthetic routes may be sufficient for producing the core molecule, but creating diverse libraries of complex derivatives for structure-activity relationship (SAR) studies necessitates more sophisticated and efficient methodologies.

Emerging research is likely to focus on the following areas:

Late-Stage Functionalization: Developing methods to modify the pyrazine (B50134) or homopiperazine (B121016) rings in the final stages of synthesis will be crucial. This allows for the rapid generation of analogues without re-synthesizing the entire molecule from scratch. Techniques such as C-H activation could enable the direct introduction of various functional groups onto the pyrazine ring.

Multi-Component Reactions (MCRs): The use of MCRs could streamline the synthesis of complex derivatives by combining three or more starting materials in a single step. This approach increases efficiency and allows for the creation of highly diverse molecular architectures around the core scaffold.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound derivatives could enable the rapid and reproducible production of compound libraries for screening.

Cross-Coupling Reactions: Advanced cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. researchgate.net These methods can be employed to attach a wide array of substituents to the pyrazine core, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. researchgate.net For instance, the Ullmann reaction could be adapted for specific C-N bond formations. researchgate.net

An illustrative table of potential synthetic reactions for derivatization is presented below.

| Reaction Type | Reagents/Conditions | Potential Modification Site | Objective |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Pyrazine ring (if halogenated) | Introduce diverse aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Pyrazine ring (if halogenated) | Introduce various amino substituents |

| Acylation/Sulfonylation | Acyl/sulfonyl chlorides, base | Homopiperazine N-H | Explore SAR at the exocyclic nitrogen |

| Reductive Amination | Aldehydes/ketones, reducing agent | Homopiperazine N-H | Introduce alkyl groups with varying steric/electronic properties |

Identification of Novel Biological Targets and Therapeutic Indications

While the initial interest in pyrazine derivatives often stems from their established roles in areas like oncology, the structural features of this compound suggest a broader potential. Future research will be directed towards identifying novel biological targets and expanding the therapeutic applications beyond the current scope.

Pyrazine-containing compounds have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov For example, derivatives of nih.govbldpharm.comtriazolo[4,3-a]pyrazine have been designed as dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. nih.gov This suggests that derivatives of this compound could be rationally designed to target similar or other oncogenic kinases.

Key future research directions include:

Kinase Profiling: Screening derivatives against a broad panel of kinases to identify novel and selective inhibitors. This could reveal unexpected targets and open up new therapeutic avenues in cancer and inflammatory diseases.

GPCR Ligand Discovery: The homopiperazine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). Systematic exploration of derivatives could lead to the discovery of novel modulators of GPCRs involved in neurological or metabolic disorders.

Anti-Infective Agents: The nitrogen-rich pyrazine heterocycle is a known pharmacophore in various anti-infective agents. Screening against a range of bacteria, fungi, and viruses could identify lead compounds for new anti-infective therapies.

Phenotypic Screening: Employing phenotypic screening assays on various cell lines can help identify compounds that induce a desired physiological effect without a preconceived target. This unbiased approach can uncover entirely new mechanisms of action and therapeutic indications.

| Potential Target Class | Example Targets | Potential Therapeutic Area | Rationale |

| Protein Kinases | c-Met, VEGFR-2, EGFR | Oncology | Pyrazine scaffolds are effective kinase inhibitors. nih.govmdpi.com |

| GPCRs | Dopamine Receptors, Serotonin Receptors | CNS Disorders | The homopiperazine motif is a known GPCR binder. |

| Proteases | Cathepsins, Caspases | Oncology, Inflammation | The cyano group can act as a covalent or non-covalent warhead. |

| Ion Channels | Sodium, Potassium Channels | Cardiovascular, CNS Disorders | Heterocyclic compounds are known modulators of ion channels. |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space accessible from the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is indispensable. This combination allows for the rapid synthesis and evaluation of large, diverse libraries of compounds, accelerating the discovery of new drug candidates.

Combinatorial chemistry enables the systematic and simultaneous synthesis of a large number of different but structurally related molecules. Starting from the this compound core, a library can be constructed by introducing a variety of building blocks at the reactive sites, primarily the secondary amine of the homopiperazine ring.

The process would involve:

Library Design: Utilizing computational tools to design a library that maximizes chemical diversity and covers a broad range of physicochemical properties.

Parallel Synthesis: Employing automated or semi-automated parallel synthesis techniques to produce the designed library of compounds in a high-throughput manner.

High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets using automated, miniaturized assays. nih.gov This allows for the rapid identification of "hits"—compounds that exhibit activity against a specific target.

Hit-to-Lead Optimization: Further chemical modification of the initial hits to improve their potency, selectivity, and drug-like properties.

This integrated approach significantly shortens the timeline for identifying promising lead compounds compared to traditional medicinal chemistry approaches.

Synergistic Drug Combination Studies with Related Pharmacophores

The complexity of diseases like cancer often necessitates combination therapy to enhance efficacy and overcome drug resistance. nih.govmdpi.com Future research on derivatives of this compound should include studies on their potential for synergistic interactions with other drugs. researchgate.netnih.gov

If a derivative is identified as an inhibitor of a specific pathway (e.g., a kinase inhibitor), it could be combined with:

Standard-of-care chemotherapeutic agents: To potentially lower the required dose of the cytotoxic agent, thereby reducing side effects.

Inhibitors of parallel signaling pathways: To create a dual blockade that is more effective than targeting a single pathway.

Agents that overcome resistance mechanisms: To restore sensitivity to a drug to which the cells have become resistant.

Computational models and deep learning techniques are emerging as powerful tools for predicting synergistic drug combinations, which can help prioritize experimental studies. nih.gov However, it is important to note that synergistic combinations can sometimes accelerate the development of resistance, a factor that must be carefully evaluated. nih.gov

Design of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential and minimize off-target effects of potent this compound derivatives, the design of targeted drug delivery systems (DDS) is a critical future avenue. nih.gov DDS can improve the solubility, stability, and pharmacokinetic profile of a drug, and most importantly, can direct it to the desired site of action. researchgate.net

Potential strategies include:

Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, prolong its circulation time, and allow for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. researchgate.net

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the hydrophilicity and in vivo circulation time of nanocarriers, reducing clearance by the immune system. nih.govresearchgate.net

Active Targeting: Conjugating the drug or its nanocarrier to a targeting ligand (e.g., an antibody, peptide, or aptamer) that specifically binds to receptors overexpressed on diseased cells. nih.gov This can significantly increase the local concentration of the drug at the target site. Cell-penetrating peptides (CPPs) could also be used to enhance intracellular delivery. nih.gov

These advanced delivery systems hold the promise of transforming potent molecules into highly effective and safe medicines by ensuring they reach their intended target with high precision.

Q & A

Q. Divergent fluorescence energies in matrix vs. crystal: Methodological insights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.